

# SNIPER(ABL) Platform and Compound Data

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## Compound Focus: Sniper(abl)-033

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The tables below summarize the design and quantitative data for key SNIPER(ABL) compounds from the research. These hybrid molecules are composed of a target protein ligand linked to an E3 ubiquitin ligase ligand [1] [2].

Table 1: Design and Composition of SNIPER(ABL) Compounds

Compound Name	Target Ligand (for BCR-ABL)	E3 Ligase Ligand	Primary Linker	Key Reference
SNIPER(ABL)-39	Dasatinib	LCL-161 derivative	Polyethylene glycol (PEG) × 3	[2]
SNIPER(ABL)-062 (Compound 6)	ABL001 derivative	LCL-161 derivative	Information not specified	[1]
DAS-IAP	Dasatinib	LCL-161 derivative	Polyethylene glycol (PEG) × 3	[3]

Table 2: In Vitro Binding Affinity (IC<sub>50</sub>, nM)

Data from Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays show how effectively compounds bind to key proteins [1].

| Compound | ABL1 (Allosteric Site) | cIAP1 | cIAP2 | XIAP | | :--- | :--- | :--- | :--- | :--- | | **ABL001 derivative (3)** | 35 | n.d. | n.d. | n.d. | | **LCL-161 derivative (4)** | n.d. | 4.8 | 5.7 | 67 | | **SNIPER(ABL)-062 (6)** | 360 | 86 |

140 | 120 | | **DAS-IAP** | 1.6 | 5.3 | 4.6 | 44 | [3]| | **DAS-meIAP** (Negative Control) | 1.7 | >1,000 | >1,000 | >1,000 | [3]|

**Table 3: Functional Activity in K562 CML Cells**

Compound	BCR-ABL Degradation (Approx. EC <sub>50</sub> )	Suppression of Kinase Signaling	K562 Cell Growth Inhibition (IC <sub>50</sub> )
<b>SNIPER(ABL)-062 (6)</b>	30 - 100 nM [1]	Yes (p-STAT5, p-CrkL) [1]	Information not specified
<b>SNIPER(ABL)-39</b>	100 nM [2]	Yes (p-STAT5, p-CrkL) [2]	Information not specified
<b>DAS-IAP</b>	~10 nM [3]	Yes (p-STAT5, p-CrkL) [3]	8.60 nM [3]
<b>DAS-meIAP</b> (Negative Control)	No degradation [3]	Yes (p-STAT5, p-CrkL) [3]	3.93 nM [3]

## Core Experimental Protocols

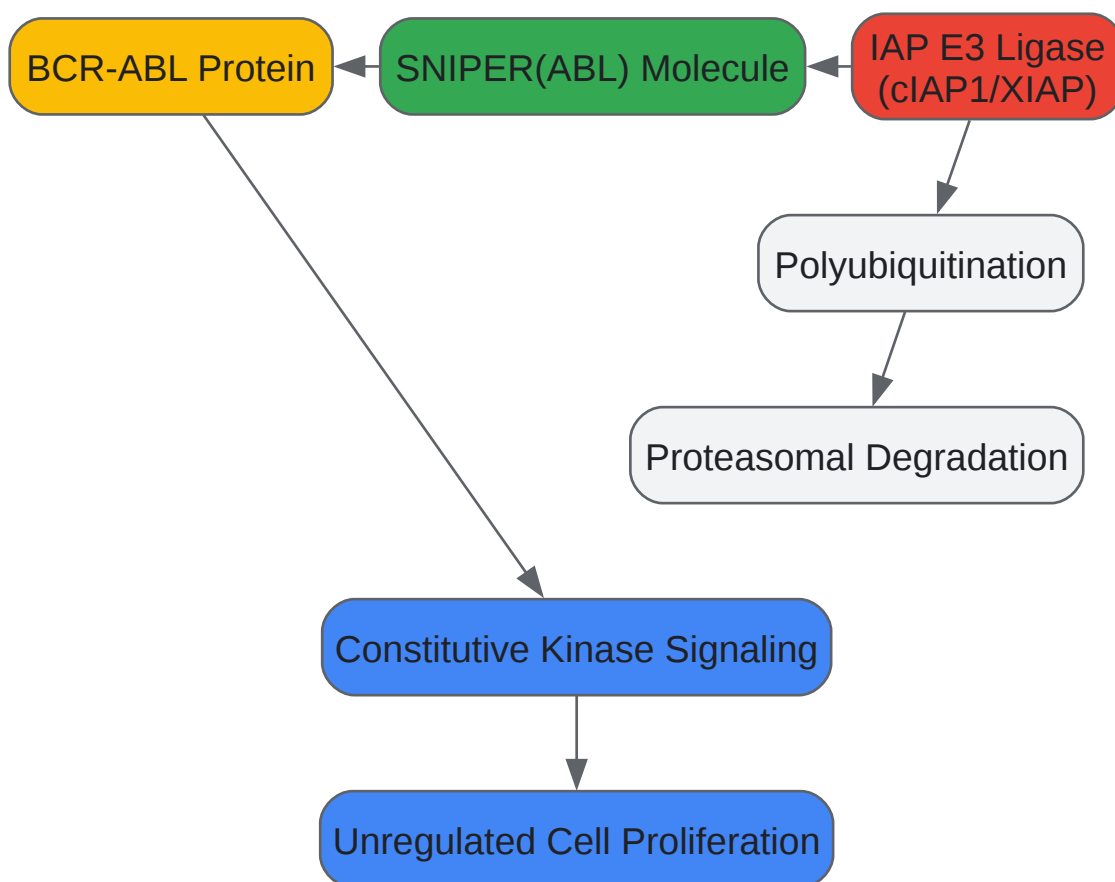
The following methodologies are consistently used across studies to evaluate SNIPER(ABL) compounds [2]:

- **Cell Culture and Treatment:** Use BCR-ABL-positive CML cell lines (e.g., K562, KCL-22). Culture cells in RPMI-1640 medium supplemented with 10% FBS. Treat cells with serial dilutions of SNIPER(ABL) compounds for specified durations (e.g., 6 hours for degradation assays, 48 hours for growth inhibition).
- **Western Blot Analysis:** Lyse cells in a buffer containing Triton X-100, protease, and phosphatase inhibitors. Measure protein concentration, separate equal amounts by SDS-PAGE, and transfer to PVDF membranes. Probe with primary antibodies against **BCR-ABL**, **ciAP1**, **XIAP**, **phospho-STAT5**, **phospho-CrkL**, and corresponding total proteins, using  $\beta$ -actin as a loading control.
- **Growth Inhibition Assay (MTS/MTT):** Plate K562 cells and treat with compounds for 48-72 hours. Add MTS reagent, measure absorbance to determine cell viability, and calculate IC<sub>50</sub> values.
- **Mechanism Validation:**
  - **Ubiquitin-Proteasome System (UPS) Dependency:** Pre-treat cells with UPS inhibitors like **MG132** (proteasome inhibitor) or **MLN7243** (E1 ubiquitin-activating enzyme inhibitor) for 1 hour before adding the SNIPER compound to block degradation [1].

- **E3 Ligase Dependency:** Use negative control compounds like **DAS-meIAP** or **SNIPER(ABL)-64 (7)** that bind the target but not IAPs, or perform gene knockdown of cIAP1/XIAP with shRNA [1] [2].

## Mechanism of Action and Signaling Pathway

SNIPER(ABL) molecules work by recruiting BCR-ABL to IAP E3 ubiquitin ligases, leading to target degradation. The diagram below illustrates this mechanism and the downstream signaling pathway.



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*SNIPER(ABL) mechanism: inducing BCR-ABL degradation to block oncogenic signaling [1] [2].*

## Key Insights for Researchers

- **Advantage over Inhibition:** A critical finding is that **degradation provides more sustained anti-leukemic effects than inhibition alone**. After drug removal, cells treated with the degraders **DAS-IAP** showed prolonged growth suppression and sustained reduction of BCR-ABL protein and its signaling, unlike cells treated with the inhibitor-only control **DAS-meIAP** or dasatinib, where signaling and growth rapidly recovered [3].
- **Ligand and Linker Optimization:** Potent degradation activity depends on the specific combination of the target ligand, E3 ligase ligand, and linker. Research indicates that dasatinib-based SNIPERs work best with IAP ligands (like LCL-161 derivatives) and a PEG × 3 linker, while other ABL inhibitors like HG-7-85-01 are more effective when paired with VHL ligands [3] [2].
- **Allosteric Targeting:** The platform is versatile. Besides the orthosteric ATP-site targeting dasatinib, researchers have successfully developed degraders like **SNIPER(ABL)-062** using **allosteric ligands** (ABL001 derivatives) that bind to the myristoyl pocket of BCR-ABL, demonstrating the potential to degrade targets independent of the active site [1].

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## References

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2. Development of protein degradation inducers of oncogenic ... [pmc.ncbi.nlm.nih.gov]
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